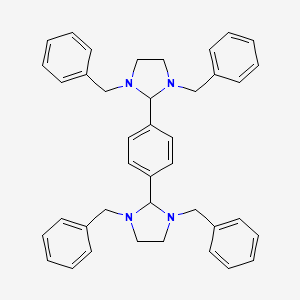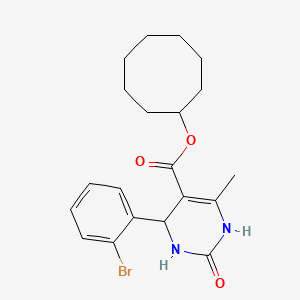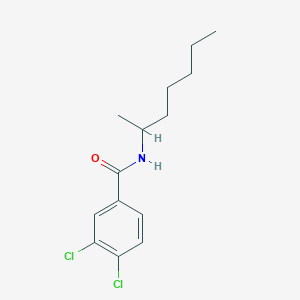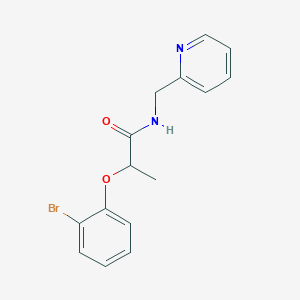
2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine), also known as PBDI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PBDI is a member of the imidazolidine family and is a white crystalline powder with a molecular weight of 648.88 g/mol. Additionally, this paper will also list future directions for further research in this field.
作用机制
The mechanism of action of 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) is not fully understood. However, it is believed that 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) interacts with various proteins and enzymes in the body, leading to its observed biological effects. 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) inhibits the activity of COX-2 and MMPs, leading to a reduction in inflammation and tumor growth. 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) has also been shown to exhibit antioxidant properties and to scavenge free radicals. In vivo studies have shown that 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) can reduce the size of tumors in animal models and can reduce inflammation in various disease models.
实验室实验的优点和局限性
One of the advantages of using 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) in lab experiments is its ability to form stable complexes with various drugs, making it a potential drug delivery system. 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) also exhibits anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) in lab experiments is its low solubility in water, which can limit its use in certain applications.
未来方向
There are several future directions for further research in the field of 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine). One direction is to further investigate the mechanism of action of 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) and its interactions with various proteins and enzymes in the body. Another direction is to explore the potential use of 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) as a drug delivery system for various drugs. Additionally, further studies are needed to determine the potential toxicity and safety of 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) in humans. Finally, there is a need for the development of new synthesis methods for 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) that can increase its yield and reduce its cost.
合成方法
The synthesis of 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) is a multi-step process that involves the reaction of 1,4-phenylenediamine with dibenzyl ketone in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with formaldehyde and hydrogen gas to yield 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine). The overall yield of this process is approximately 50%.
科学研究应用
2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) has been studied for its potential applications in various fields such as medicine, material science, and catalysis. In medicine, 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) has been shown to exhibit anti-inflammatory and anti-tumor properties. 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In material science, 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) has been used as a building block for the synthesis of novel polymers and materials. In catalysis, 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) has been used as a ligand for various metal catalysts.
属性
IUPAC Name |
1,3-dibenzyl-2-[4-(1,3-dibenzylimidazolidin-2-yl)phenyl]imidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N4/c1-5-13-33(14-6-1)29-41-25-26-42(30-34-15-7-2-8-16-34)39(41)37-21-23-38(24-22-37)40-43(31-35-17-9-3-10-18-35)27-28-44(40)32-36-19-11-4-12-20-36/h1-24,39-40H,25-32H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWFKLAPGOTPAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)C4N(CCN4CC5=CC=CC=C5)CC6=CC=CC=C6)CC7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-{[2-(trifluoromethyl)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5227685.png)

![ethyl 4-(4-methoxybenzyl)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5227705.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-(4-chloro-2-methylphenoxy)propanoate](/img/structure/B5227714.png)
![3-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5227722.png)
![2-(4-bromophenyl)-2-oxoethyl 4-[(1-hydroxycyclohexyl)ethynyl]benzoate](/img/structure/B5227740.png)


![5-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5227790.png)

![ethyl 5-acetyl-4-methyl-2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5227804.png)
![3-[4-(4-methylphenoxy)butyl]-2,4-pentanedione](/img/structure/B5227811.png)